molecular formula C9H9ClN4 B8615575 6-Chloro-9-cyclobutyl-9H-imidazo[4,5-c]pyridazine

6-Chloro-9-cyclobutyl-9H-imidazo[4,5-c]pyridazine

Cat. No. B8615575
M. Wt: 208.65 g/mol
InChI Key: ZXGAGTCOIGVCFB-UHFFFAOYSA-N
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Patent
US08952008B2

Procedure details

A mixture of 5-chloro-N3-cyclobutylpyridazin-3,4-diamine (Preparation 98, 140 mg, 0.70 mmol) and triethyl orthoformate (4 mL) was heated at 140° C. for 4 hours. After evaporation in vacuo, the crude residue was purified by silica gel column chromatography eluting with CH2Cl2:MeOH 99:1 to afford the title compound as an off white solid in 54% yield, 80 mg.
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Yield
54%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH2:13])=[C:4]([NH:8][CH:9]2[CH2:12][CH2:11][CH2:10]2)[N:5]=[N:6][CH:7]=1.[CH:14](OCC)(OCC)OCC>>[Cl:1][C:2]1[C:3]2[N:13]=[CH:14][N:8]([CH:9]3[CH2:12][CH2:11][CH2:10]3)[C:4]=2[N:5]=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
ClC=1C(=C(N=NC1)NC1CCC1)N
Name
Quantity
4 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with CH2Cl2:MeOH 99:1

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=NC1)N(C=N2)C2CCC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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